2-(2-Acetoxyphenyl)-1,3-dioxolan
Description
2-(2-Acetoxyphenyl)-1,3-dioxolan is a cyclic ketal derivative featuring a 1,3-dioxolane ring substituted with a phenyl group bearing an acetoxy moiety at the ortho position. For instance, substituted 1,3-dioxolanes are widely studied for their stability, reactivity, and intramolecular interactions .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
UTGKKSNEZNOZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-(2-Acetoxyphenyl)-1,3-dioxolan, highlighting differences in substituents and physicochemical properties:
Key Observations:
- Substituent Effects on Stability : Alkyl groups (e.g., methyl) increase thermodynamic stability compared to aryl or ester-bearing derivatives. For example, 4-methyl-1,3-dioxolan exhibits a ∆H⁰(l.) of -328.6 kJ/mol, while aryl-substituted derivatives (e.g., fluorophenyl) likely have reduced stability due to steric and electronic effects .
- Polarity and Reactivity : The acetoxy group in this compound introduces polarity and susceptibility to hydrolysis, contrasting with fluorinated analogs (e.g., 2-(2-fluorophenyl)-1,3-dioxolane), which are more lipophilic and stable under acidic conditions .
- Thermodynamic Properties : Methyl and ethyl substituents significantly influence heat capacity (Cₚ). For instance, 2,2,4-trimethyl-1,3-dioxolan has a Cₚ,H⁰(l.) of 213.8 J·mol⁻¹·K⁻¹, nearly 40% higher than 4-methyl-1,3-dioxolan .
Research Findings and Data Gaps
- Thermodynamic Modeling : A semi-empirical method for alkyl-substituted 1,3-dioxolanes accurately predicts ∆H⁰(l.), ∆G⁰(l.), and Cₚ,H⁰(l.) with errors <1.5% . However, aryl-substituted derivatives like this compound require experimental validation due to unaccounted electronic effects.
- Crystallographic Data: Single-crystal X-ray studies of analogs (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol) reveal planar dioxolane rings and van der Waals interactions between aryl groups . Similar analyses for the acetoxyphenyl derivative are lacking.
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